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Albaspidin AA

Cat. No.: B155449
M. Wt: 404.4 g/mol
InChI Key: OBCJMBQBESJUST-UHFFFAOYSA-N
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Description

Albaspidin AA has been reported in Dryopteris hawaiiensis and Hypericum drummondii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O8 B155449 Albaspidin AA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJMBQBESJUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Albaspidin AA: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a dimeric phloroglucinol derivative that has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the acylphloroglucinol class of natural products, it exhibits a range of biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Source of this compound

This compound is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, which are widely distributed globally. A key natural source for this compound is Dryopteris crassirhizoma , a perennial herbaceous plant used in traditional medicine in Korea, Japan, and China[1]. The rhizomes of this fern have been found to contain a variety of phloroglucinol derivatives, including monomeric, dimeric, trimeric, and tetrameric forms[2][3].

Quantitative Analysis of this compound in Dryopteris crassirhizoma

The concentration of this compound in its natural source can be determined using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following table summarizes the quantitative data obtained from the analysis of Dryopteris crassirhizoma rhizomes.

CompoundRetention Time (min)Molecular FormulaObserved Mass [M-H]⁻ (m/z)Calculated Mass (m/z)Mass Error (ppm)Yield (mg/kg of dried rhizomes)Reference
This compound43.22C₂₁H₂₅O₈405.1531405.1549-3.2419[1]

Table 1: Quantitative analysis of this compound in the rhizomes of Dryopteris crassirhizoma. The yield was calculated based on the reported isolation of 19 mg of this compound from 1 kg of dried rhizomes[1].

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of the core phloroglucinol structure, followed by acylation and subsequent dimerization.

Biosynthesis of the Phloroglucinol Monomer

The foundational phloroglucinol ring is synthesized via the polyketide pathway. The key precursor molecule is malonyl-CoA . Three molecules of malonyl-CoA are condensed and cyclized by the enzyme phloroglucinol synthase to form phloroglucinol[4].

Acylation of the Phloroglucinol Monomer

Following the formation of the phloroglucinol core, it undergoes acylation, where an acyl group (in the case of the precursors to this compound, a butyryl group) is attached to the ring. This step is catalyzed by an acyltransferase.

Dimerization of Acylphloroglucinol Monomers

The final step in the biosynthesis of this compound is the dimerization of two acylated phloroglucinol monomers. While the precise enzymatic control of this step in Dryopteris ferns is not yet fully elucidated, it is proposed to occur via an oxidative coupling mechanism, potentially enzyme-mediated or occurring spontaneously[5]. The two monomers are linked by a methylene bridge.

Albaspidin_AA_Biosynthesis MalonylCoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol MalonylCoA->Phloroglucinol Phloroglucinol Synthase AcylPhloroglucinol Acylated Phloroglucinol Monomer Phloroglucinol->AcylPhloroglucinol Acyltransferase AlbaspidinAA This compound (Dimer) AcylPhloroglucinol->AlbaspidinAA Oxidative Dimerization

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Dryopteris crassirhizoma

This protocol is based on the methodology described by Ren et al. (2016)[1].

1. Plant Material Preparation:

  • Obtain dried rhizomes of Dryopteris crassirhizoma.

  • Grind the rhizomes into a fine powder.

2. Extraction:

  • Macerate 1 kg of the powdered rhizomes with 95% ethanol (2 x 10 L) at room temperature for 7 days.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract (e.g., 120 g) in 1 L of water.

  • Sequentially partition the aqueous suspension with dichloromethane (CH₂Cl₂) (3 x 1.5 L) and then ethyl acetate (EtOAc) (3 x 1.5 L).

  • Concentrate the dichloromethane fraction, as it contains this compound.

4. Chromatographic Purification:

  • Subject the concentrated dichloromethane extract (e.g., 7.5 g) to column chromatography on a silica gel column (100-200 mesh).

  • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent.

  • This process should yield purified this compound.

Extraction_Workflow Start Dried Rhizomes of Dryopteris crassirhizoma Grinding Grinding Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Partitioning Liquid-Liquid Partitioning (H₂O/CH₂Cl₂) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel CH₂Cl₂ Fraction Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex End Purified this compound Sephadex->End

Figure 2: Experimental workflow for the extraction of this compound.
UPLC-Q-TOF-MS Method for the Analysis of this compound

The following is a representative method for the qualitative and quantitative analysis of this compound in plant extracts, based on established techniques for phloroglucinol analysis[2][6].

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% B over a specified time (e.g., 15 minutes), followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/h.

  • Acquisition Range: m/z 100-1000.

  • MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion of this compound (m/z 405.15).

Conclusion

This technical guide provides a comprehensive overview of the natural source, biosynthesis, and analytical methodologies for this compound. The primary natural source is the rhizomes of Dryopteris crassirhizoma. The biosynthesis involves the formation of a phloroglucinol core from malonyl-CoA, followed by acylation and dimerization. The detailed experimental protocols for extraction and UPLC-Q-TOF-MS analysis offer a practical framework for researchers and drug development professionals to isolate and quantify this promising bioactive compound. Further research into the specific enzymes controlling the dimerization step will provide deeper insights into the biosynthesis of this important class of natural products.

References

Albaspidin AA: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Albaspidin AA , a naturally occurring dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its notable biological activities. Found in certain species of ferns, such as Dryopteris and Hypericum, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its antibacterial and nematicidal effects.

Chemical Structure and Properties

This compound possesses a unique dimeric structure derived from two acylphloroglucinol units linked by a methylene bridge. Its systematic IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.[1] The key chemical identifiers and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1]
CAS Number 3570-40-9[2]
Molecular Formula C₂₁H₂₄O₈[1][2]
SMILES CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O[1]
InChI InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 404.4 g/mol [1][2]
Appearance Yellow powder[3]
Melting Point 164-166 °C[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol; Sparingly soluble in water[3][5]
pKa (Predicted) 4.20 ± 1.00[3]

Biological Activities and Mechanism of Action

This compound has demonstrated potent biological activities, primarily as an antibacterial and nematicidal agent. The proposed mechanisms of action for these activities are centered around the disruption of cellular integrity and induction of oxidative stress.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. A notable example is its efficacy against the vegetative form of Paenibillus larvae, the causative agent of American Foulbrood in honeybees, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.168 to 220 µM.[5] The proposed mechanism of antibacterial action for dimeric acylphloroglucinols like this compound involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is hypothesized that these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules.

cluster_0 Proposed Antibacterial Mechanism of this compound Albaspidin_AA This compound Bacterial_Cell_Membrane Bacterial Cell Membrane Albaspidin_AA->Bacterial_Cell_Membrane Interaction ROS_Production Reactive Oxygen Species (ROS) Production Albaspidin_AA->ROS_Production Induction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death Leakage->Cell_Death

Proposed antibacterial mechanism of this compound.
Nematicidal Activity

This compound has also been reported to possess in vitro nematicidal activity against the L4 stage larvae of Nippostrongylus brasiliensis, with a median lethal dose (LD₅₀) in the range of 22-121 µM.[5] The mechanism of nematicidal action for many natural products involves the disruption of the nematode's nervous system or cuticle. For this compound, a plausible mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing paralysis and eventual death. Additionally, similar to its antibacterial action, this compound may disrupt the nematode's cuticle and cellular membranes, leading to loss of homeostasis and mortality.

cluster_1 Proposed Nematicidal Mechanism of this compound Albaspidin_AA This compound AChE Acetylcholinesterase (AChE) Albaspidin_AA->AChE Inhibition Nematode_Cuticle Nematode Cuticle & Cell Membranes Albaspidin_AA->Nematode_Cuticle Interaction ACh_Accumulation Acetylcholine Accumulation AChE->ACh_Accumulation leads to Paralysis Paralysis ACh_Accumulation->Paralysis Nematode_Death Nematode Death Paralysis->Nematode_Death Cuticle_Disruption Cuticle/Membrane Disruption Nematode_Cuticle->Cuticle_Disruption Homeostasis_Loss Loss of Homeostasis Cuticle_Disruption->Homeostasis_Loss Homeostasis_Loss->Nematode_Death

Proposed nematicidal mechanism of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key experiments cited in the literature concerning this compound's biological activities.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Paenibacillus larvae) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no this compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_2 Workflow for Antibacterial Susceptibility Testing Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare this compound Serial Dilutions in 96-well plate Start->Prep_Dilutions Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate plate Inoculate->Incubate Read_Results Visually assess for bacterial growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for antibacterial susceptibility testing.
Nematicidal Bioassay

This protocol outlines a common method for assessing the nematicidal activity of a compound against a target nematode species.

  • Preparation of Nematode Suspension: A population of the target nematode (e.g., L4 larvae of Nippostrongylus brasiliensis) is collected and washed. The nematodes are then suspended in a suitable buffer or culture medium to a known density (e.g., 10-20 nematodes per 100 µL).

  • Preparation of this compound dilutions: A stock solution of this compound is prepared in an appropriate solvent. Serial dilutions are made in the nematode suspension medium to achieve the desired final test concentrations.

  • Exposure and Incubation: The nematode suspension is added to the wells of a microtiter plate containing the different concentrations of this compound. A solvent control is also included. The plate is incubated at a suitable temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).

  • Assessment of Mortality: Following incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • Calculation of LD₅₀: The mortality data is used to calculate the median lethal dose (LD₅₀), which is the concentration of this compound that causes 50% mortality of the nematode population.

Conclusion and Future Perspectives

This compound is a compelling natural product with demonstrated antibacterial and nematicidal properties. Its unique dimeric acylphloroglucinol structure provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The proposed mechanisms, involving cell membrane disruption and induction of oxidative stress, offer avenues for more detailed molecular studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in both bacteria and nematodes. A deeper understanding of its structure-activity relationships could guide the synthesis of more potent and selective analogs for drug development. Furthermore, in vivo studies are necessary to validate the efficacy and safety of this compound in more complex biological systems, paving the way for its potential use in agricultural or clinical settings.

References

Albaspidin AA: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA, a phloroglucinol derivative found in the rhizomes of plants from the Dryopteris genus, has garnered interest for its potential therapeutic applications, notably in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer properties. Drawing parallels from closely related and studied compounds, this document outlines the key molecular pathways this compound is proposed to modulate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While direct and extensive research on this compound is still emerging, studies on analogous compounds isolated from the same plant family, such as Aspidin PB, provide a strong framework for its mechanism of action. The primary anticancer effects of these compounds appear to be mediated through the induction of apoptosis and cell cycle arrest, targeting fundamental processes that are dysregulated in cancer.

Induction of Apoptosis: The Mitochondria-Dependent Pathway

This compound is hypothesized to trigger programmed cell death in cancer cells primarily through the intrinsic, or mitochondria-dependent, apoptotic pathway. This process is characterized by a cascade of intracellular events culminating in cell dismantling.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: this compound likely alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It is proposed to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. Activated caspase-9 then activates executioner caspase-3, which orchestrates the final stages of apoptosis, including the cleavage of cellular substrates.

A diagram illustrating the proposed apoptosis induction pathway is presented below:

cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway Albaspidin_AA This compound Bcl2 Bcl-2 (Anti-apoptotic) Albaspidin_AA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Albaspidin_AA->Bax Induces MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Cell Cycle Arrest: Halting Proliferation at the S Phase

In addition to inducing apoptosis, this compound is thought to cause a halt in the cell cycle, specifically in the S phase. This prevents cancer cells from replicating their DNA and proliferating. This cell cycle arrest is likely mediated by the p53/p21 pathway.

Key Molecular Events:

  • Activation of p53: this compound may induce cellular stress, leading to the activation and stabilization of the tumor suppressor protein p53.

  • Upregulation of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor (CKI) p21.

  • Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin A/CDK2 complexes, which are crucial for the progression of the S phase.

  • Inhibition of Rb Phosphorylation: The inhibition of CDK2 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S phase progression.

The proposed signaling pathway for cell cycle arrest is depicted in the following diagram:

cluster_0 This compound cluster_1 p53/p21-Mediated Cell Cycle Arrest Albaspidin_AA This compound p53 p53 Activation Albaspidin_AA->p53 Induces p21 p21 Upregulation p53->p21 Promotes CyclinA_CDK2 Cyclin A / CDK2 Complex p21->CyclinA_CDK2 Inhibits S_Phase_Arrest S Phase Arrest p21->S_Phase_Arrest Leads to pRb pRb Phosphorylation CyclinA_CDK2->pRb Promotes S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression Promotes E2F E2F Release pRb->E2F Inhibits E2F->S_Phase_Progression Promotes

Caption: Proposed mechanism of this compound-induced S phase cell cycle arrest.

Quantitative Data

Quantitative data for the bioactivity of this compound and related compounds are crucial for evaluating their therapeutic potential. The following table summarizes key findings from studies on Aspidin PB, a closely related compound, which serves as a proxy until more data on this compound becomes available.

CompoundCell LineAssayEndpointResultReference
Aspidin PBSaos-2 (Osteosarcoma)Proliferation AssayIC50Dose-dependent inhibition[1]
Aspidin PBU2OS (Osteosarcoma)Proliferation AssayIC50Dose-dependent inhibition[1]
Aspidin PBHOS (Osteosarcoma)Proliferation AssayIC50Dose-dependent inhibition[1]
Aspidin PBU2OS (Osteosarcoma)Cell Cycle Analysis% of cells in S phaseSignificant increase[1]
Aspidin PBU2OS (Osteosarcoma)Western BlotProtein ExpressionInhibition of Bcl-2, Induction of Bax[1]
Aspidin PBU2OS (Osteosarcoma)Caspase Activity AssayCaspase-3 & -9 activityIncreased activity[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies to visualize the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, p21, Cyclin A, CDK2, cleaved Caspase-3, cleaved Caspase-9) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the DNA content of each cell can be measured, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

The following diagram outlines the general workflow for these key experiments:

cluster_0 Experimental Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on the closely related compound Aspidin PB, strongly suggests that this compound exerts its anticancer effects through a dual mechanism involving the induction of mitochondria-dependent apoptosis and S phase cell cycle arrest mediated by the p53/p21 pathway. While this provides a solid foundation for understanding its therapeutic potential, further research is imperative to directly validate these mechanisms for this compound.

Future studies should focus on:

  • Direct validation: Confirming the proposed apoptotic and cell cycle arrest pathways are indeed modulated by this compound in various cancer cell lines.

  • Quantitative analysis: Determining the IC50 values of this compound across a broad panel of cancer cell lines and its direct inhibitory constants (Ki) for specific molecular targets.

  • Target identification: Unambiguously identifying the direct molecular targets of this compound to fully elucidate its mechanism of action.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

A thorough understanding of this compound's mechanism of action will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.

References

Albaspidin AA: A Technical Review of a Promising Natural Phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AA, a naturally occurring dimeric phloroglucinol derivative isolated from ferns of the Dryopteris genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the current literature on this compound, covering its history, chemical properties, and reported biological effects. While research is ongoing, this document synthesizes the available data on its antiproliferative and cytotoxic potential, outlines general experimental methodologies for its study, and explores putative signaling pathways that may be involved in its mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known attributes of this compound and the areas requiring further investigation.

Introduction and History

This compound belongs to a class of complex polyphenolic compounds known as phloroglucinols, which are characteristic secondary metabolites of ferns belonging to the Dryopteris genus. The study of these compounds has a long history, initially driven by their traditional use as anthelmintic agents. The investigation of Dryopteris extracts led to the isolation and characterization of a diverse array of monomeric and dimeric phloroglucinols, including the albaspidin series.[1] The specific isolation of this compound is part of this broader research effort into the phytochemistry of ferns, with ongoing studies seeking to elucidate the biological activities of these complex natural products.

Chemical Properties of this compound

PropertyValue
IUPAC Name 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Appearance Data not available
Solubility Data not available

Biological Activity and Quantitative Data

While the biological activities of various phloroglucinol derivatives from Dryopteris species have been reported, specific quantitative data for this compound is limited in the currently available literature. Studies on related compounds and crude extracts suggest that this compound may possess antiproliferative and cytotoxic properties. However, without specific IC50 values for this compound, a quantitative comparison is not possible at this time. Further research is critically needed to determine the specific efficacy of this compound in various cancer cell lines.

Table of Reported Biological Activities of Related Phloroglucinols from Dryopteris

Compound/ExtractActivityCell Line(s)Reported IC50/Effect
Dimeric phloroglucinol derivative with pyridin-3-yl groupAnticancerHCT116 (Colon)IC50 of 5.5 µM[2]
Dimeric 2,4-diacetyl phloroglucinol derivativesAnticancerCalu1, ACHN, Panc1, HCT116, H460Active[3]
Diacylphloroglucinol derivativeAnti-inflammatory-iNOS IC50: 19.0 µM, NF-κB IC50: 34.0 µM[4][5]
Alkylated acylphloroglucinol derivativeAnti-inflammatory-iNOS IC50: 19.5 µM, NF-κB IC50: 37.5 µM[4][5]

Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound. The lack of specific data for this compound is a significant research gap.

Experimental Protocols

The following sections describe general experimental protocols relevant to the study of natural compounds like this compound for their cytotoxic and antiproliferative effects.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[6][7][8][9]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique to assess the effects of a compound on apoptosis and the cell cycle.

General Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol for Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound.

  • Cell Fixation: Harvest and fix the cells in cold ethanol.

  • Staining: Treat the cells with RNase A and stain with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11][12][13]

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, based on the known activities of other natural phloroglucinols and polyphenols, it is plausible that this compound may exert its effects through the modulation of key cancer-related signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[14][15][16][17][18] These pathways are central to cell survival, proliferation, and apoptosis.

Hypothetical Signaling Pathway for this compound's Anticancer Activity

The following diagram illustrates a hypothetical mechanism of action for this compound, based on the known targets of similar natural compounds. This is a speculative model and requires experimental validation.

Albaspidin_AA_Hypothetical_Pathway Albaspidin_AA This compound Cell_Membrane Cell Membrane NFkB_Pathway NF-κB Pathway Albaspidin_AA->NFkB_Pathway MAPK_Pathway MAPK Pathway Albaspidin_AA->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Albaspidin_AA->PI3K_Akt_Pathway Proliferation Cell Proliferation NFkB_Pathway->Proliferation Apoptosis Apoptosis NFkB_Pathway->Apoptosis MAPK_Pathway->Proliferation MAPK_Pathway->Apoptosis PI3K_Akt_Pathway->Proliferation PI3K_Akt_Pathway->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

Synthesis

General Workflow for the Synthesis of Dimeric Phloroglucinols

Synthesis_Workflow Start Starting Materials (Phloroglucinol, Aldehyde/Ketone) Reaction Condensation Reaction (Acid Catalyst) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Dimeric Phloroglucinol (e.g., this compound) Characterization->Final_Product

Caption: General workflow for dimeric phloroglucinol synthesis.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential biological activities that warrant further investigation. This technical guide has summarized the currently available information, highlighting a significant need for more focused research on this specific compound. Key areas for future research include:

  • Quantitative Biological Evaluation: Determination of IC50 values of pure this compound against a panel of cancer cell lines is essential to quantify its antiproliferative and cytotoxic potential.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understand its molecular mechanism of action.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

  • Chemical Synthesis: Development of an efficient and scalable total synthesis of this compound will be critical for producing sufficient quantities for extensive biological testing and for the generation of novel analogs with improved activity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its derivatives in the context of drug discovery and development.

References

Ethnobotanical Uses of Albaspidin AA-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

The phloroglucinol derivative, Albaspidin AA, found predominantly in ferns of the Dryopteris genus, has garnered scientific interest due to its traditional medicinal applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on quantitative data, experimental protocols, and the underlying biological mechanisms for researchers, scientists, and drug development professionals.

Ethnobotanical Landscape and Traditional Applications

Plants containing this compound, most notably the Male Fern (Dryopteris filix-mas), have a long and well-documented history in traditional medicine across various cultures.[1] The primary and most consistent ethnobotanical application is as a potent vermifuge, specifically for the expulsion of tapeworms and other intestinal parasites.[1][2] The rhizome of the plant is the principal part used for this purpose.[1] The active principle was historically referred to as "filicin," a crude extract containing a mixture of phloroglucinols, including this compound.[1] This traditional knowledge was so esteemed that Dryopteris filix-mas was listed in the U.S. Pharmacopoeia as an official anthelmintic.

Beyond its use against parasitic worms, traditional medicine, particularly in Southern Nigeria, utilizes decoctions of Dryopteris filix-mas leaves for the treatment of inflammation, rheumatoid arthritis, wounds, and ulcers.[3][4][5] Other documented traditional uses include the management of digestive discomfort and stomach cramps.

It is crucial to note that while the use of Dryopteris species is well-established in traditional practices, the plant is also recognized as toxic if not prepared and administered correctly.[6] Historical accounts document severe side effects, including blindness and death, which led to a decline in its use with the advent of modern, safer anthelmintic drugs.[1][2][6]

Quantitative Ethnobotanical and Preclinical Data

While specific quantitative ethnobotanical data for this compound is limited, preclinical studies on extracts from Dryopteris species provide valuable insights into their efficacy.

Traditional UsePlant PartPreparationQuantitative DataReference
Intestinal ParasitesRhizomeDecoction, PowderA 250 mg/kg filicic acid-rich rhizome extract resulted in a 78% reduction in cestode load in a rodent model.
InflammationLeavesEthanolic ExtractAn ethanolic frond extract demonstrated a 40% decrease in rat paw edema.
InflammationLeavesEthanolic ExtractThe ethanolic frond extract exhibited COX-2 inhibition at a concentration of 30 µg/ml.
Traditional Dosage (Anthelmintic)RhizomeDecoction10-15g of rhizome boiled in 250ml of water.
Traditional Dosage (Anthelmintic)RhizomePowder3-5g of powdered rhizome.

Experimental Protocols

Extraction and Fractionation of Anti-inflammatory Compounds from Dryopteris filix-mas Leaves

This protocol is based on the methodology described in the evaluation of the anti-inflammatory activity of D. filix-mas ethanolic leaf extract.[3][5]

1. Plant Material Collection and Preparation:

  • Fresh leaves of Dryopteris filix-mas are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium.

  • The leaves are washed and air-dried at room temperature for approximately 7 days.

  • The dried leaves are pulverized into a coarse powder.

2. Extraction:

  • A total of 2.5 kg of the pulverized leaves is macerated with 7.5 liters of 80% aqueous ethanol for 48 hours with occasional agitation.

  • The mixture is filtered, and the filtrate is concentrated to dryness using a water bath set at 40°C to yield the crude ethanolic extract.

3. Fractionation:

  • The crude extract is successively partitioned against solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.

  • The resulting fractions are concentrated to dryness using a thermostatic water bath at 40°C.

4. Bioassay-Guided Isolation:

  • The different fractions are screened for anti-inflammatory activity using in vivo models like egg-albumin-induced paw edema in rats.

  • The most active fraction (e.g., ethyl acetate fraction) is subjected to further purification using techniques like vacuum liquid chromatography (VLC) followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • The structure of the isolated bioactive compounds is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

experimental_workflow start Fresh Dryopteris filix-mas leaves drying Air-drying and pulverization start->drying extraction Maceration with 80% aqueous ethanol drying->extraction concentration1 Concentration of filtrate extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract fractionation Successive partitioning (n-hexane, ethyl acetate, butanol) crude_extract->fractionation fractions Solvent Fractions fractionation->fractions bioassay In vivo anti-inflammatory bioassay fractions->bioassay active_fraction Most Active Fraction bioassay->active_fraction purification Chromatographic purification (VLC, Sephadex LH-20) active_fraction->purification isolated_compound Isolated Bioactive Compound (e.g., this compound) purification->isolated_compound elucidation Structural elucidation (NMR, MS) isolated_compound->elucidation

Figure 1: Experimental workflow for the bioassay-guided isolation of anti-inflammatory compounds from Dryopteris filix-mas.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism

The anti-inflammatory properties of extracts from Dryopteris species are attributed, at least in part, to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, this compound and other bioactive compounds in the extract can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids inflammatory_stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation mediates albaspidin_aa This compound albaspidin_aa->cox2 inhibits

Figure 2: Proposed anti-inflammatory signaling pathway involving COX-2 inhibition by this compound.
Anthelmintic Mechanism

The precise molecular mechanism of the anthelmintic action of this compound is not fully elucidated. However, it is understood that the "filicin" complex, of which this compound is a component, exerts its effect by paralyzing tapeworms.[1] This paralysis is believed to be caused by the disruption of the parasite's energy metabolism. The phloroglucinol derivatives likely interfere with key metabolic enzymes within the parasite, leading to muscle paralysis and subsequent expulsion from the host's gastrointestinal tract.

anthelmintic_mechanism albaspidin_aa This compound parasite_ingestion Ingestion by Parasite albaspidin_aa->parasite_ingestion metabolic_enzymes Parasite Metabolic Enzymes albaspidin_aa->metabolic_enzymes inhibits parasite_ingestion->metabolic_enzymes targets energy_production Energy Production (ATP) metabolic_enzymes->energy_production catalyzes muscle_function Parasite Muscle Function energy_production->muscle_function powers paralysis Paralysis muscle_function->paralysis loss leads to expulsion Expulsion from Host paralysis->expulsion

Figure 3: Logical relationship of the proposed anthelmintic mechanism of action of this compound.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound, particularly Dryopteris filix-mas, highlights a rich tradition of use, primarily as an anthelmintic and more recently for its anti-inflammatory properties. While preclinical studies have begun to validate these traditional uses, there is a clear need for more focused research on the specific pharmacological activities of isolated this compound. Future investigations should aim to:

  • Conduct quantitative ethnobotanical surveys to better understand traditional preparation methods and dosages.

  • Develop and validate standardized methods for the extraction and quantification of this compound in plant materials.

  • Elucidate the precise molecular targets and signaling pathways involved in the anti-inflammatory and anthelmintic effects of pure this compound.

  • Perform comprehensive toxicological studies on isolated this compound to establish a clear therapeutic window and safety profile.

A deeper understanding of the ethnobotany and pharmacology of this compound holds significant potential for the development of new therapeutic agents, particularly in the fields of parasitology and inflammatory diseases. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape and identify key areas for future exploration.

References

Methodological & Application

Application Notes and Protocols: Albaspidin AA Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a naturally occurring phloroglucinol derivative found in certain species of ferns, particularly within the Dryopteris genus. Phloroglucinols as a class of compounds have garnered significant interest in oncological research due to their potential antiproliferative and cytotoxic effects against various cancer cell lines. While specific quantitative cytotoxicity data for this compound is not extensively documented in publicly available literature, related compounds and extracts from its natural sources have demonstrated notable anti-cancer properties. Extracts from Dryopteris species have shown cytotoxic effects against cervical and prostate cancer cells.[1] The parent compound, phloroglucinol, has been shown to induce apoptosis in prostate and colon cancer cells.[2][3]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound on various cancer cell lines. Included are a detailed protocol for the widely used MTT assay, a structured table to present exemplary cytotoxicity data of a related extract, and diagrams illustrating the experimental workflow and a putative signaling pathway.

Data Presentation: Cytotoxicity of Dryopteris juxtapostia Root Extract

Plant ExtractCancer Cell LineCell Line TypeIC50 (µg/mL)
Dryopteris juxtapostia root (DCM extract)HeLaCervical Cancer17.1[1]
Dryopteris juxtapostia root (DCM extract)PC3Prostate Cancer45.2[1]

Experimental Protocols: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., HeLa, PC3, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_treatment Add this compound to Wells incubate_24h->add_treatment prepare_albaspidin Prepare this compound Dilutions prepare_albaspidin->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_induction Apoptosis Induction cluster_pathway Intrinsic Apoptotic Pathway albaspidin This compound bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) albaspidin->bcl2 Inhibits bax Bax (Pro-apoptotic) (Activated) albaspidin->bax Activates cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis in cancer cells.

References

Analytical Techniques for the Characterization of Albaspidin AA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus, notably Dryopteris crassirhizoma. Phloroglucinols are a class of secondary metabolites known for their diverse biological activities, including antibacterial, antiviral, and nematicidal properties. Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound to support research in drug discovery and development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using modern analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its application in biological studies.

PropertyValueSource
Molecular Formula C₂₁H₂₄O₈--INVALID-LINK--
Molecular Weight 404.4 g/mol --INVALID-LINK--
CAS Number 3570-40-9--INVALID-LINK--
Appearance Yellowish crystalline solidGeneral knowledge
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.General knowledge

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts.

Application Note

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phloroglucinols like this compound. A C18 column is typically employed, offering good retention and resolution. The mobile phase usually consists of a mixture of an aqueous solvent (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is generally preferred to achieve optimal separation of this compound from other related phloroglucinols present in the extract. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with a characteristic absorption maximum for this compound.

Experimental Protocol: RP-HPLC Method for Phloroglucinol Analysis

This protocol is adapted from methods used for the analysis of phloroglucinols from Dryopteris species and can be optimized for this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B (equilibration). The gradient should be optimized based on the specific separation requirements.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • DAD detection at a wavelength range of 200-400 nm. The specific wavelength for quantification of this compound should be determined from its UV spectrum (typically around 290 nm).

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Extract the plant material (e.g., rhizomes of Dryopteris crassirhizoma) with a suitable solvent like methanol or ethanol.

    • Evaporate the solvent to dryness.

    • Re-dissolve the residue in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material (e.g., Dryopteris rhizomes) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_system HPLC System filtration->hplc_system Injection separation C18 Column Separation hplc_system->separation detection DAD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis Chromatogram

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Application Note

Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically in negative ion mode due to the presence of acidic hydroxyl groups. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide accurate mass measurements, which aids in confirming the elemental composition. Tandem mass spectrometry (MS/MS or MSⁿ) experiments are essential for structural elucidation by analyzing the fragmentation patterns of the parent ion.

Experimental Protocol: HPLC-ESI-MS/MS Analysis
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer with an ESI source (e.g., LTQ-Orbitrap).

  • HPLC Conditions:

    • Use the HPLC method described in the previous section. The mobile phase is compatible with ESI-MS.

  • Mass Spectrometer Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: -3.5 kV.

    • Sheath Gas Flow Rate: 40 (arbitrary units).

    • Auxiliary Gas Flow Rate: 10 (arbitrary units).

    • Capillary Temperature: 300 °C.

    • Scan Range: m/z 100-1000.

  • Data Acquisition:

    • Full Scan (MS1): Acquire high-resolution full scan spectra to determine the accurate mass of the deprotonated molecule [M-H]⁻.

    • MS/MS (MS2): Isolate the [M-H]⁻ ion of this compound and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.

    • MS³: Further fragmentation of a prominent MS2 fragment ion can provide additional structural information.

Quantitative Data: Mass Spectrometry of this compound
ParameterObserved Value
Retention Time (RT) 43.22 min[1]
[M-H]⁻ (m/z) 403.1395 (Calculated for C₂₁H₂₃O₈⁻: 403.1396)
MS² Fragmentation ([M-H]⁻ at m/z 403) m/z 223, 209 (base peak), 197, 195, 191[1]
MS³ Fragmentation (precursor m/z 209) m/z 191 (base peak)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework.

Application Note

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals in the this compound molecule. Deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) are suitable for dissolving this compound for NMR analysis.

Experimental Protocol: NMR Analysis
  • Instrumentation:

    • NMR spectrometer operating at a high frequency (e.g., 400 MHz or higher for ¹H).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled sequence, to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.

Biological Activity and Signaling Pathway

Application Note

This compound, as a member of the phloroglucinol class, is known to possess antibacterial activity. The mechanism of action for related phloroglucinols, such as Aspidin BB, against bacteria like Staphylococcus aureus involves the induction of reactive oxygen species (ROS) generation. This leads to oxidative stress, causing damage to the cell membrane, DNA, and proteins, ultimately resulting in bacterial cell death[2]. It is plausible that this compound shares a similar mechanism of action.

Putative Signaling Pathway for Antibacterial Action

Signaling_Pathway Albaspidin_AA This compound NADPH_Oxidase NADPH Oxidase Albaspidin_AA->NADPH_Oxidase Activates SOD Superoxide Dismutase (SOD) Albaspidin_AA->SOD Inhibits GSH Glutathione (GSH) Albaspidin_AA->GSH Decreases Bacterial_Cell Bacterial Cell ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS SOD->ROS Reduces GSH->ROS Reduces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Membrane_Damage Membrane Damage Oxidative_Stress->Membrane_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Figure 2. Putative signaling pathway for the antibacterial action of this compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for separation and quantification, mass spectrometry for molecular weight confirmation and fragmentation analysis, and NMR for definitive structure elucidation is essential for rigorous scientific investigation. Understanding the biological activity and potential signaling pathways of this compound is critical for its development as a potential therapeutic agent. The provided protocols serve as a starting point and should be optimized based on the specific instrumentation and research objectives.

References

Application Notes and Protocols: Albaspidin AA Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albaspidin AA is a naturally occurring acylphloroglucinol found in certain ferns of the Dryopteris genus.[1][2] Like other compounds in this class, it exhibits a range of biological activities, including antibacterial and nematocidal properties, making it a compound of interest for pharmaceutical research and development.[3] The inherent chemical structure of acylphloroglucinols, characterized by a substituted phloroglucinol core, can be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is therefore critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4][5][6][7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

This application note provides a comprehensive protocol for the stability testing and degradation analysis of this compound. It includes detailed methodologies for forced degradation studies and a validated high-performance liquid chromatography (HPLC) method suitable for separating this compound from its potential degradation products.

Experimental Workflow

The overall workflow for the stability testing and degradation analysis of this compound is depicted below. It encompasses sample preparation under various stress conditions followed by analysis to quantify the remaining parent compound and detect degradation products.

experimental_workflow Experimental Workflow for this compound Stability Analysis cluster_preparation Stress Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation albaspidin_aa This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) albaspidin_aa->acid base Base Hydrolysis (e.g., 0.1 M NaOH) albaspidin_aa->base oxidation Oxidation (e.g., 3% H2O2) albaspidin_aa->oxidation thermal Thermal Stress (e.g., 80°C) albaspidin_aa->thermal photo Photolytic Stress (UV/Vis Light) albaspidin_aa->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantification Quantification of this compound hplc->quantification degradation_profiling Degradation Product Profiling hplc->degradation_profiling stability Assess Stability Profile quantification->stability pathway Propose Degradation Pathway degradation_profiling->pathway

Caption: Workflow for this compound stability testing.

Proposed Degradation Pathways

Based on the chemical structure of acylphloroglucinols and general knowledge of their stability, this compound may be susceptible to degradation through several pathways, primarily involving the phloroglucinol rings. Acylphloroglucinols are known to be unstable in the presence of oxygen and in non-acidified aqueous solutions. The core phloroglucinol structure itself has been shown to be susceptible to oxidation and alkaline hydrolysis.[4][8] The following diagram illustrates hypothetical degradation pathways for this compound.

degradation_pathway Hypothetical Degradation Pathways of this compound cluster_degradation Degradation Products cluster_key_features albaspidin This compound C22H28O8 oxidation_product Oxidative Products e.g., Ring Opening, Hydroxylation albaspidin->oxidation_product Oxidation (H2O2) hydrolysis_product Hydrolytic Products e.g., Cleavage of Methylene Bridge albaspidin->hydrolysis_product Alkaline Hydrolysis (NaOH) phloroglucinol_rings Phloroglucinol Rings albaspidin->phloroglucinol_rings Susceptible to Oxidation methylene_bridge Methylene Bridge albaspidin->methylene_bridge Potential Cleavage Site acyl_groups Acyl Groups

Caption: Proposed degradation pathways for this compound.

Materials and Methods

Materials
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).

  • A mass spectrometer (MS) detector is recommended for the identification of degradation products.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separation.

  • pH meter

  • Analytical balance

  • Forced degradation studies should be conducted in a calibrated stability chamber or water bath. Photostability studies require a photostability chamber compliant with ICH Q1B guidelines.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water. This working solution will be used for the stress studies.

Forced Degradation (Stress) Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The duration and conditions may need to be adjusted based on the observed stability of this compound.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionProcedure
Acid Hydrolysis 0.1 M HClMix 1 mL of this compound working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
Alkaline Hydrolysis 0.1 M NaOHMix 1 mL of this compound working solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
Oxidative Degradation 3% H₂O₂Mix 1 mL of this compound working solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase.
Thermal Degradation 80°C (in solution)Place the this compound working solution in a tightly sealed vial and incubate at 80°C for 48 hours. Withdraw samples at appropriate time points and dilute with mobile phase.
Photolytic Degradation ICH Q1B compliant photostability chamber (UV and visible light)Expose the this compound working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
HPLC-UV/MS Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 280 nm
MS Detector ESI in negative mode (recommended for phenolic compounds). Scan range: m/z 100-800.

Data Presentation and Analysis

The results of the stability testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The percentage of this compound remaining and the formation of degradation products should be quantified.

Table 3: Example Stability Data for this compound under Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Peak Area of Major Degradant 1Peak Area of Major Degradant 2
Control 0100.000
2499.8Not DetectedNot Detected
Acid Hydrolysis 698.5Not DetectedNot Detected
2497.215,432Not Detected
Alkaline Hydrolysis 185.3123,45645,678
462.1345,67898,765
Oxidative Degradation 689.798,765Not Detected
2475.4254,32134,567
Thermal Degradation 2495.823,456Not Detected
4891.345,67812,345
Photolytic Degradation 2492.154,321Not Detected

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a framework for conducting forced degradation studies and stability analysis of this compound. The outlined protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions, combined with the proposed HPLC-UV/MS analytical method, will enable researchers to determine the intrinsic stability of this compound, identify potential degradation products, and establish degradation pathways. This information is fundamental for the development of stable pharmaceutical formulations and for meeting regulatory requirements for drug development. The susceptibility of similar acylphloroglucinol compounds to alkaline and oxidative conditions suggests that these will be critical stress factors to evaluate for this compound.

References

Application Notes and Protocols for Albaspidin AA in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Albaspidin AA and protocols for its use in experimental assays. The data and methodologies are intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.

This compound: Solubility Profile

This compound is a naturally occurring phloroglucinol derivative with known antibacterial and nematocidal activities. For effective use in experimental assays, understanding its solubility in various solvents is crucial. This compound is generally soluble in several organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound. It is important to note that while some suppliers provide pre-made solutions at specific concentrations, the maximum solubility may be higher.

SolventReported ConcentrationMolar Concentration (MW: 404.41 g/mol )Notes
Dimethyl Sulfoxide (DMSO)≥ 40 mg/mL[1]≥ 98.9 mMA stock concentration of 10 mM in DMSO is commonly available from commercial suppliers.[2]
PyridineSoluble-Qualitative data suggests solubility, but specific concentrations are not readily available.[2]
MethanolSoluble-Qualitative data suggests solubility, but specific concentrations are not readily available.[2]
EthanolSoluble-Qualitative data suggests solubility, but specific concentrations are not readily available.[2]

To enhance the solubility of this compound, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.04 mg of this compound (Molecular Weight = 404.41 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes.[3]

    • Following incubation, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Negative control (DMSO)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate growth medium.

    • Dilute the overnight culture to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum in fresh medium to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound:

    • In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the bacterial growth medium. The final concentration of DMSO in each well should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls:

    • Positive Control: Include wells with bacteria and a known antibiotic.

    • Negative Control (Solvent Toxicity): Include wells with bacteria and the highest concentration of DMSO used in the assay.

    • Growth Control: Include wells with bacteria and medium only.

    • Sterility Control: Include wells with medium only.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Bacterial Inoculum D Inoculate 96-well Plate A->D B Prepare this compound Stock C Serial Dilution of this compound B->C C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/OD) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Bacterial Membrane Disruption

While the precise signaling pathway modulated by this compound is not fully elucidated, its antibacterial activity is likely attributed to the disruption of the bacterial cell membrane, a common mechanism for phenolic compounds.

Mechanism_of_Action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequence Cellular Consequences A This compound B Bacterial Cell Membrane A->B Targets C Membrane Depolarization B->C D Pore Formation B->D E Ion Leakage C->E D->E F Loss of Membrane Potential E->F G Cell Lysis & Death F->G

Caption: Proposed mechanism of this compound via bacterial membrane disruption.

References

Troubleshooting & Optimization

Overcoming Albaspidin AA low solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AA. The information provided is designed to help overcome common challenges, particularly its low solubility in aqueous solutions.

Troubleshooting Guide

Issue: this compound is precipitating out of my aqueous buffer during my experiment.

Possible Cause 1: Low Aqueous Solubility

This compound is a lipophilic molecule with limited solubility in aqueous solutions.[1]

Solution:

  • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[2] Subsequently, dilute the stock solution into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution. While specific data for this compound is limited, exploring a range of pH values for your buffer system may improve solubility.

  • Inclusion Complexes: Consider the use of cyclodextrins to form inclusion complexes. These can enhance the aqueous solubility of hydrophobic compounds.

Possible Cause 2: Insufficient Mixing or Dissolution Time

The dissolution of this compound, even in organic solvents, may require energy input.

Solution:

  • Sonication: After adding the solvent to the this compound powder, sonicate the mixture in an ultrasonic bath.

  • Vortexing: Vigorously vortex the solution to ensure complete dissolution.

  • Gentle Heating: Gently warm the solution to 37°C to aid in dissolution.[3] However, be cautious about potential degradation at higher temperatures.

Issue: I am observing cellular toxicity in my control group treated with the vehicle.

Possible Cause: High Concentration of Organic Solvent

Organic solvents such as DMSO and ethanol can be toxic to cells at higher concentrations.

Solution:

  • Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture media, ideally not exceeding 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the organic solvent without this compound) to account for any solvent-induced effects.

  • Alternative Solvents: If DMSO or ethanol prove to be too toxic for your specific cell line, consider less common solvents, but ensure their compatibility is validated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural phloroglucinol derivative.[1] It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]

Q2: What is the solubility of this compound in common solvents?

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, cyclodextrins, and nanoparticle formulations.[4][5][6][7][8]

Q5: What are the potential signaling pathways modulated by this compound?

While specific studies on this compound are limited, many natural compounds with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13][14] These pathways are crucial regulators of inflammation and cell proliferation, and it is plausible that this compound exerts its effects through these or related pathways. Further research is needed to elucidate the precise molecular mechanisms of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSparingly Soluble[1]
DMSOSoluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
PyridineSoluble[2]

Table 2: Stock Solution Preparation Guide for this compound (Molecular Weight: 404.41 g/mol )

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM2.47 mL12.36 mL
5 mM0.49 mL2.47 mL
10 mM0.25 mL1.24 mL

This table is adapted from a supplier's recommendation and serves as a practical guide.[3] Actual solubility limits may be higher.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration (for 1 mg of this compound with a molecular weight of 404.41 g/mol , this would be approximately 247 µL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • If precipitation is still observed, gently warm the solution to 37°C and repeat vortexing and sonication.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent Approach for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration.

  • Serially dilute the stock solution in your aqueous buffer or cell culture medium to reach the final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (e.g., ≤ 0.1%).

  • Prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex & Sonicate B->C D Gentle Warming (37°C) if needed C->D E Aliquot & Store at -20°C/-80°C D->E F Thaw Stock Solution G Dilute in Aqueous Buffer F->G H Ensure Final Solvent Conc. is low G->H I Use in Experiment H->I

Caption: Experimental workflow for preparing this compound solutions.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Inflammatory Gene Transcription NFkB_nuc->Gene activates

Caption: General overview of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus e.g., UV, Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates TranscriptionFactors TranscriptionFactors MAPK->TranscriptionFactors activates Gene Gene Expression (Proliferation, Inflammation) TranscriptionFactors->Gene regulates

Caption: Simplified representation of a MAPK signaling cascade.

References

Technical Support Center: Albaspidin AA HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Albaspidin AA. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC-MS analysis?

A1: Understanding the chemical properties of this compound is fundamental for method development and troubleshooting. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₄O₈[1][2][3]
Molecular Weight404.4 g/mol [1][2][3]
Physical DescriptionYellow powder[2]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[2]
Chemical ClassPhloroglucinol derivative[1]

Q2: What is a typical starting HPLC-MS method for this compound analysis?

A2: A general reverse-phase HPLC method coupled with mass spectrometry is suitable for the analysis of this compound and other phloroglucinols. The following table outlines a recommended starting protocol based on methods for similar compounds from Dryopteris species.[4]

ParameterRecommended Conditions
HPLC Column C18 reverse-phase (e.g., 150 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
MS Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
MS Detection Full scan mode to identify the [M-H]⁻ ion (m/z 403.14) and MS/MS (tandem mass spectrometry) to monitor specific fragment ions for quantification.

Q3: What are the expected mass spectral fragments for this compound?

A3: Phloroglucinol derivatives like this compound characteristically fragment at the methylene bridges connecting the phenolic rings.[3] For this compound, with a molecular weight of 404.4, the deprotonated molecule [M-H]⁻ would have an m/z of approximately 403.14. Key fragment ions would result from the cleavage of the central CH₂ bridge.

Below is a diagram illustrating the potential fragmentation pathway of this compound.

G Predicted MS/MS Fragmentation of this compound parent This compound [M-H]⁻ m/z 403.14 frag1 Fragment 1 (e.g., Butyrylphloroglucinol moiety) m/z ~195 parent->frag1 Cleavage of CH₂ bridge frag2 Fragment 2 (e.g., Isobutyrylphloroglucinol moiety) m/z ~209 parent->frag2 Cleavage of CH₂ bridge

Caption: Predicted fragmentation of this compound in MS/MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Chromatography Issues

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseSuggested Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Ensure the mobile phase pH is appropriate. For acidic compounds like this compound, a low pH (e.g., using 0.1% formic acid) can improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Inappropriate Solvent for Sample Dissolution Dissolve the sample in a solvent similar in composition to the initial mobile phase.

Problem: Inconsistent Retention Times

Possible CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Mobile Phase Composition Change Prepare fresh mobile phase and ensure proper mixing if using a multi-component mobile phase.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Mass Spectrometry Issues

Problem: Low Signal Intensity or No Signal

Possible CauseSuggested Solution
Incorrect Ionization Mode This compound is a phenolic compound and is expected to ionize well in negative ion mode (ESI-). Verify that the mass spectrometer is set to the correct polarity.
Suboptimal MS Source Parameters Optimize source parameters such as capillary voltage, gas flow, and temperature.
Sample Degradation This compound may be unstable under certain conditions. Prepare fresh samples and consider the stability in the autosampler.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup procedures.

Problem: Unidentified or Unexpected Peaks in the Mass Spectrum

Possible CauseSuggested Solution
Adduct Formation Common adducts in ESI include sodium ([M+Na]⁺), potassium ([M+K]⁺), and solvent adducts. In negative mode, formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts can be observed. Confirm the mass difference between the unexpected peak and the expected molecular ion.
Contamination Check for contaminants from solvents, glassware, or the HPLC system by injecting a blank.
In-source Fragmentation Reduce the cone voltage or other source fragmentation parameters to minimize fragmentation within the ion source.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common HPLC-MS issues during this compound analysis.

G HPLC-MS Troubleshooting Workflow for this compound decision decision issue issue solution solution start Start Analysis check_chromatogram Review Chromatogram start->check_chromatogram peak_shape Acceptable Peak Shape? check_chromatogram->peak_shape retention_time Consistent Retention Time? peak_shape->retention_time Yes issue_peak_shape Poor Peak Shape peak_shape->issue_peak_shape No check_ms Review Mass Spectrum retention_time->check_ms Yes issue_rt Inconsistent Retention Time retention_time->issue_rt No signal_intensity Sufficient Signal Intensity? check_ms->signal_intensity expected_ions Expected Ions Present? signal_intensity->expected_ions Yes issue_intensity Low/No Signal signal_intensity->issue_intensity No end Analysis Successful expected_ions->end Yes issue_ions Unexpected/No Ions expected_ions->issue_ions No solution_peak_shape Adjust sample concentration Optimize mobile phase pH Check column health issue_peak_shape->solution_peak_shape solution_rt Ensure column equilibration Check pump performance Prepare fresh mobile phase issue_rt->solution_rt solution_intensity Verify ionization mode Optimize source parameters Check for ion suppression issue_intensity->solution_intensity solution_ions Check for adducts Inject blank for contamination Reduce in-source fragmentation issue_ions->solution_ions

Caption: A decision tree for troubleshooting HPLC-MS analysis of this compound.

References

Technical Support Center: Maximizing Albaspidin AA Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Albaspidin AA from natural extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting this compound?

A1: this compound is a phloroglucinol derivative primarily found in ferns of the Dryopteris genus. The most commonly cited source for obtaining this compound is the rhizomes of Dryopteris crassirhizoma. Other Dryopteris species may also contain this compound, but the concentrations can vary significantly.

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general workflow for obtaining this compound from a natural source involves several key stages:

  • Sample Preparation: The plant material, typically the rhizomes, is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent to dissolve the this compound and other phytochemicals.

  • Concentration: The solvent is removed from the extract, usually under reduced pressure, to yield a crude extract.

  • Purification: The crude extract is then subjected to one or more chromatographic techniques to isolate this compound from other co-extracted compounds.

  • Characterization and Quantification: The purified this compound is identified and its purity is assessed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of this compound in the crude extract is lower than expected.

Possible Cause Troubleshooting Step
Inappropriate Solvent This compound is a moderately polar compound. Ensure you are using a solvent of appropriate polarity. Methanol and ethanol are commonly used for extracting phloroglucinols. For sequential extractions, start with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent like dichloromethane or ethyl acetate to extract this compound.
Insufficient Extraction Time For maceration, ensure the plant material is in contact with the solvent for an adequate duration (e.g., 72 hours with periodic agitation). For Soxhlet extraction, ensure a sufficient number of cycles. For ultrasonic-assisted extraction, optimize the sonication time.
Inadequate Solvent-to-Material Ratio A low solvent-to-material ratio can lead to incomplete extraction. Increase the volume of solvent used per gram of plant material.
Poor Quality of Plant Material The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Use freshly harvested and properly stored rhizomes if possible.
Degradation of this compound Phloroglucinol derivatives can be sensitive to heat and light. Avoid excessive temperatures during extraction and concentration. Store extracts in the dark and at low temperatures.[1]
Purification Challenges

Problem: Difficulty in isolating pure this compound from the crude extract.

Possible Cause Troubleshooting Step
Co-elution of Impurities Dryopteris extracts contain a complex mixture of similar phloroglucinols which can co-elute with this compound.[2][3] Employ orthogonal chromatographic techniques. For example, follow up normal-phase column chromatography with reversed-phase preparative HPLC.
Formation of Emulsions during Liquid-Liquid Extraction Emulsions can form at the interface of two immiscible solvents, trapping the target compound. To break emulsions, you can try adding a saturated brine solution, gently swirling instead of vigorous shaking, or passing the mixture through a bed of celite.
Irreversible Adsorption on Stationary Phase This compound may strongly adhere to the stationary phase, leading to poor recovery. Ensure the chosen stationary phase and mobile phase are compatible. For silica gel chromatography, deactivating the silica with a small amount of water or triethylamine may help.
Compound Degradation on Column The acidity of some stationary phases like silica gel can cause degradation of sensitive compounds. Consider using a neutral stationary phase like deactivated silica or a polymer-based resin.

Data Presentation

Table 1: Comparison of Extraction Methods for Phloroglucinols from Dryopteris Species
Extraction Method Typical Solvent(s) Advantages Disadvantages Reported Yield (Total Bioactives)
Maceration 80% MethanolSimple, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.[4]10.15% - 14.35%
Soxhlet Extraction 80% MethanolMore efficient than maceration, exhaustive extraction.Requires heating, which can degrade thermolabile compounds.11.25% - 15.75%
Ultrasonic-Assisted Extraction (UAE) 70% EthanolFaster, requires less solvent, and can be performed at lower temperatures.Requires specialized equipment.Not specified for this compound, but optimized for related compounds.
Supercritical CO2 Extraction CO2 with Ethanol as co-solventEnvironmentally friendly, highly selective.High initial equipment cost.~6.2% (at 200 bar, 55°C)

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Phloroglucinols from Dryopteris crassirhizoma

This protocol is adapted from a study optimizing the extraction of α-glucosidase inhibitors, including phloroglucinols, from D. crassirhizoma.

  • Sample Preparation: Dry the rhizomes of D. crassirhizoma at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at the optimized solvent-to-material ratio.

    • Place the vessel in an ultrasonic bath.

    • Sonicate at the optimized power and for the optimized duration.

  • Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Protocol 2: Purification of Phloroglucinols using Column Chromatography

This protocol provides a general guideline for the purification of phloroglucinols from a crude extract.

  • Preparation of the Crude Extract: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Packing the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the compound of interest.

  • Further Purification (if necessary): The enriched fractions may require further purification using preparative HPLC to obtain highly pure this compound.

Protocol 3: HPLC Analysis for the Quantification of this compound

The following is a suggested starting point for developing an HPLC method for the quantification of this compound, based on methods used for similar phloroglucinols. Method validation (linearity, accuracy, precision, etc.) is crucial for reliable quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Gradient Program: A linear gradient starting with a higher proportion of A and gradually increasing the proportion of B over a set time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 280 nm).

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Dryopteris Rhizomes extraction Extraction (UAE, Maceration, or Soxhlet) plant_material->extraction Solvent crude_extract Crude Extract extraction->crude_extract Solvent Removal column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions Fraction Collection prep_hplc Preparative HPLC fractions->prep_hplc pure_albaspidin Pure this compound prep_hplc->pure_albaspidin hplc_analysis HPLC Quantification pure_albaspidin->hplc_analysis ms_nmr Structural Confirmation (MS, NMR) pure_albaspidin->ms_nmr

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Low_Yield start Low this compound Yield q1 Is the extraction solvent appropriate? start->q1 sol1 Consider using methanol, ethanol, or ethyl acetate. q1->sol1 No q2 Is the extraction time sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase extraction duration. q2->sol2 No q3 Is the solvent-to-material ratio adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase solvent volume. q3->sol3 No q4 Is the plant material of high quality? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Source fresh, properly stored rhizomes. q4->sol4 No end_node Re-evaluate protocol and consider degradation. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A decision tree for troubleshooting low this compound extraction yields.

References

Preventing Albaspidin AA degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Albaspidin AA during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a phloroglucinol derivative, is susceptible to degradation primarily due to oxidation, exposure to light (photodegradation), and fluctuations in pH. Phenolic compounds, in general, are prone to oxidative degradation, which can be accelerated by factors such as elevated temperature, high humidity, and the presence of oxygen.[1][2][3]

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound solutions should be stored under the following conditions:

  • Long-term storage (up to 6 months): -80°C

  • Short-term storage (up to 1 month): -20°C

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing. For shipping, this compound samples should be transported on blue ice.

Q3: How does pH affect the stability of this compound?

A3: The stability of phloroglucinol compounds is significantly influenced by pH.[2][4] Generally, phenolic compounds are more stable in acidic conditions (pH < 7).[5] Alkaline conditions can promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[2] The oxidative degradation of phloroglucinol has been shown to proceed through different mechanisms depending on the pH, with proton-coupled electron transfer (PCET) and sequential proton-loss electron transfer (SPLET) being dominant pathways.[6][7][8]

Q4: Can antioxidants be used to prevent this compound degradation?

A4: Yes, incorporating antioxidants into this compound formulations can help mitigate oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.[3][9]

  • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant.[10]

The choice of antioxidant will depend on the solvent system and the specific application. It is advisable to conduct compatibility and stability studies to determine the most effective antioxidant and its optimal concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in older this compound stock solutions. Degradation of the active compound due to improper storage.- Verify storage conditions (temperature, light exposure). - Prepare fresh stock solutions from solid this compound. - Aliquot new stock solutions to avoid multiple freeze-thaw cycles. - Consider adding a suitable antioxidant to the stock solution.
Appearance of unknown peaks in HPLC analysis of this compound samples. Formation of degradation products.- Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, inappropriate pH). - Perform forced degradation studies to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method for analysis.
Inconsistent experimental results using different batches of this compound. Variability in the purity and stability of the compound.- Ensure consistent and proper storage of all batches. - Qualify each new batch of this compound by HPLC to confirm purity and identity before use. - If degradation is suspected, repurify the compound if possible or obtain a new, certified batch.

Data Presentation

Table 1: General Stability of Phenolic Compounds Under Different pH Conditions

pH RangeGeneral Stability of Phenolic CompoundsReference
Acidic (pH < 7) Generally more stable.[5]
Neutral (pH ≈ 7) Stability can vary; risk of oxidation increases.[11]
Alkaline (pH > 7) Generally less stable; increased susceptibility to oxidative degradation.[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationRecommended TemperatureKey Considerations
Short-term (≤ 1 month) -20°CAvoid repeated freeze-thaw cycles.
Long-term (≤ 6 months) -80°CAliquot into single-use vials.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated HPLC method to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_stressors Stress Factors albaspidin This compound (Stable) degradation_products Degradation Products (Loss of Activity) albaspidin->degradation_products Degradation light Light light->degradation_products oxygen Oxygen oxygen->degradation_products ph High pH ph->degradation_products heat Heat heat->degradation_products

References

Technical Support Center: Albaspidin AA Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and enhanced delivery of Albaspidin AA nanoparticles.

Frequently Asked Questions (FAQs)

1. What is this compound and why is a nanoparticle formulation necessary?

This compound is a naturally derived phloroglucinol derivative with potential therapeutic applications. However, its molecular structure (C21H24O8) and physicochemical properties suggest low aqueous solubility.[1][2] Nanoparticle formulations are often employed for such hydrophobic compounds to enhance their solubility, stability, and bioavailability, thereby improving their therapeutic efficacy.[3][4]

2. Which nanoparticle formulation method is best suited for this compound?

For hydrophobic drugs like this compound, methods such as nanoprecipitation (solvent displacement) and solvent evaporation are commonly used to produce polymeric nanoparticles or solid lipid nanoparticles.[4] The choice of method will depend on the desired particle characteristics, the polymer or lipid system used, and the scale of production.

3. What are the critical parameters to consider during the formulation of this compound nanoparticles?

Key parameters that can influence the quality of your nanoparticle formulation include:

  • Solvent Selection: The organic solvent must effectively dissolve this compound and be miscible with the anti-solvent.

  • Stabilizer Concentration: The type and concentration of the stabilizer are crucial for preventing particle aggregation.

  • Drug-to-Polymer/Lipid Ratio: This ratio will affect the drug loading capacity and the final particle size.

  • Stirring Rate and Temperature: These parameters can influence the particle size distribution and the efficiency of solvent evaporation.

4. How can I characterize the formulated this compound nanoparticles?

Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the uniformity of the particle size distribution.

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.[5][6]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • High-Performance Liquid Chromatography (HPLC): To determine the drug loading content and encapsulation efficiency.

5. What in vitro assays are suitable for evaluating the efficacy of this compound nanoparticles?

Standard in vitro assays to assess the biological activity of the formulation include:

  • Cytotoxicity Assays: Assays like MTT, MTS, or LDH release assays can be used to determine the cytotoxic effects of the this compound nanoparticles on cancer cell lines.[7][8][9][10][11]

  • Cellular Uptake Studies: Using fluorescently labeled nanoparticles to quantify their uptake by cells via flow cytometry or fluorescence microscopy.

  • In Vitro Drug Release Studies: To determine the rate and extent of this compound release from the nanoparticles over time, typically using a dialysis method.

Troubleshooting Guides

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Large Particle Size or High PDI - Inefficient mixing of solvent and anti-solvent.- Inadequate stabilizer concentration.- Aggregation of nanoparticles.- Increase the stirring speed during formulation.- Optimize the concentration of the stabilizer.- Consider using a different stabilizer or a combination of stabilizers.
Low Drug Loading or Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent.- Premature precipitation of the drug.- High drug-to-polymer/lipid ratio.- Select a solvent with higher solubility for this compound.- Optimize the formulation parameters to ensure rapid nanoparticle formation.- Decrease the initial amount of this compound relative to the carrier material.
Nanoparticle Instability (Aggregation over time) - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (e.g., temperature, pH).- Ensure the absolute zeta potential value is greater than 30 mV for good stability.[12][13][14] If not, consider surface modification to increase charge.- Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) and in a suitable buffer.
Inconsistent Batch-to-Batch Reproducibility - Variations in experimental conditions (e.g., temperature, stirring rate, addition rate of solvent).- Purity of reagents.- Standardize all experimental parameters and document them carefully.- Ensure the use of high-purity solvents, polymers/lipids, and this compound.[15]
Interference in Cytotoxicity Assays - Nanoparticles may interact with the assay reagents (e.g., MTT dye).[7]- Run appropriate controls, including nanoparticles without the drug and nanoparticles with the assay reagents in the absence of cells.- Consider using alternative cytotoxicity assays that measure different cellular parameters (e.g., LDH release for membrane integrity).[9][10]

Quantitative Data Summary

The following table provides typical target values for the physicochemical characterization of nanoparticle formulations intended for drug delivery.

ParameterSymbolTechniqueTarget ValueSignificance
Particle Size (Hydrodynamic Diameter) Z-averageDLS< 200 nmImportant for cellular uptake and in vivo biodistribution.[13]
Polydispersity Index PDIDLS< 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential ζElectrophoretic Light Scattering> |30 mV|Predicts the long-term stability of the colloidal dispersion.[12][13][14]
Drug Loading Content DLC (%)HPLC> 5% (example)Represents the weight percentage of the drug in the nanoparticle.
Encapsulation Efficiency EE (%)HPLC> 80% (example)The percentage of the initial drug that is successfully encapsulated in the nanoparticles.

Experimental Protocols

1. Protocol for this compound Nanoparticle Formulation by Nanoprecipitation

This protocol provides a general method for preparing this compound-loaded polymeric nanoparticles.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water).

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

    • Add the organic phase dropwise into the aqueous PVA solution (the anti-solvent) under constant magnetic stirring.

    • Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of acetone.

    • The resulting nanoparticle suspension can be used for further characterization or purified by centrifugation to remove excess PVA and unloaded drug.

    • Resuspend the nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

2. Protocol for In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound nanoparticles against a cancer cell line (e.g., MCF-7, HeLa).

  • Materials: Cancer cell line, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound nanoparticles, free this compound, MTT reagent (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of free this compound and this compound nanoparticles in the cell culture medium.

    • Replace the old medium with the medium containing the different concentrations of the test samples. Include untreated cells as a control.

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation albaspidin This compound + Polymer/Lipid (in organic solvent) nanoprecipitation Nanoprecipitation albaspidin->nanoprecipitation stabilizer Aqueous Stabilizer Solution stabilizer->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation nanoparticles This compound Nanoparticles evaporation->nanoparticles dls DLS (Size, PDI) nanoparticles->dls zeta Zeta Potential nanoparticles->zeta tem TEM/SEM (Morphology) nanoparticles->tem hplc HPLC (Drug Loading) nanoparticles->hplc cytotoxicity Cytotoxicity Assay (e.g., MTT) nanoparticles->cytotoxicity release Drug Release Study nanoparticles->release uptake Cellular Uptake nanoparticles->uptake

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus albaspidin This compound Nanoparticle igf1r IGF-1R albaspidin->igf1r Inhibition bcl2 Bcl-2 (Inhibition) albaspidin->bcl2 Inhibition bax Bax (Pro-apoptotic) albaspidin->bax Activation pi3k PI3K igf1r->pi3k Activation ras Ras igf1r->ras Activation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->bcl2 apoptosis Apoptosis mtor->apoptosis Inhibition of Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis Inhibition of Proliferation cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibition bax->cytochrome_c Release cytochrome_c->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

References

Addressing Albaspidin AA off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Albaspidin AA in cellular assays.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its off-target activities.

1. Issue: Unexpected or Excessive Cell Death at Active Concentrations

Possible Cause: Off-target cytotoxic effects unrelated to the inhibition of Fatty Acid Synthase (FAS).

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that this compound is inhibiting FAS in your cellular model at the concentrations used. This can be done by measuring the downstream effects of FAS inhibition, such as reduced lipid synthesis.

  • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and compare it to the IC50 for FAS inhibition. A significant discrepancy may indicate off-target effects.

  • Use a Structurally Unrelated FAS Inhibitor: Compare the cellular phenotype induced by this compound with that of another known FAS inhibitor (e.g., Orlistat, C75). If the phenotypes differ significantly, off-target effects of this compound are likely.

  • Rescue Experiment: Supplement the culture medium with fatty acids (e.g., palmitate). If cell death is due to on-target FAS inhibition, the addition of exogenous fatty acids should rescue the cells. If cytotoxicity persists, it is likely due to off-target effects.

2. Issue: Inconsistent or Non-Reproducible Results

Possible Cause: Variability in off-target interactions due to slight differences in experimental conditions.

Troubleshooting Steps:

  • Standardize Experimental Parameters: Ensure consistency in cell density, passage number, serum concentration, and treatment duration.

  • Control for Solvent Effects: Use a vehicle control (e.g., DMSO) at the same concentration as that used for this compound.

  • Test for Compound Stability: Ensure that this compound is stable in your culture medium over the course of the experiment. Degradation products may have different activity profiles.

  • Monitor Cell Health: Routinely check for signs of cellular stress that may not be immediately obvious, such as changes in morphology or growth rate, even at sub-lethal concentrations.

3. Issue: Observed Phenotype Does Not Align with Known FAS Inhibition Outcomes

Possible Cause: The observed effect is mediated by one or more off-target proteins.

Troubleshooting Steps:

  • Review Literature for Known Off-Targets: While specific off-target data for this compound is limited, review literature for off-targets of similar chemical scaffolds (phloroglucinols).

  • Broad-Spectrum Kinase Profiling: If you suspect off-target kinase activity, consider performing a kinase profiling assay to screen this compound against a panel of kinases.

  • Target Deconvolution Studies: Employ techniques such as chemical proteomics or thermal shift assays to identify cellular proteins that directly bind to this compound.

  • Pathway Analysis: Use transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by this compound treatment. This may provide clues to its off-target mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound and its derivatives is Fatty Acid Synthase (FAS).[1] FAS is a key enzyme in the de novo biosynthesis of fatty acids.

Q2: What are the known IC50 values for this compound and its derivatives?

A2: The inhibitory concentrations for Albaspidin derivatives against Fatty Acid Synthase and the anti-proliferative effects on a cancer cell line are summarized below.

CompoundTarget/Cell LineIC50 (µM)
Albaspidin-APFatty Acid Synthase (FAS)23.1 +/- 1.4
Albaspidin-PPFatty Acid Synthase (FAS)71.7 +/- 3.9
Albaspidin-PBFatty Acid Synthase (FAS)Not specified
Albaspidin Derivative C2MCF-7 (Breast Cancer Cell Line)18.49

Data for Albaspidin derivatives are provided as reported in the literature.[1][2]

Q3: How can I confirm that the observed effect in my assay is due to FAS inhibition?

A3: To confirm on-target activity, you can perform a rescue experiment by supplementing your cell culture medium with a source of fatty acids, such as palmitate. If the phenotype is reversed, it is likely due to the inhibition of FAS. Additionally, you can use siRNA or shRNA to knock down FAS and see if it phenocopies the effect of this compound.

Q4: Are there any known off-targets for this compound?

A4: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. Molecular docking studies have suggested potential interactions with proteins registered under PDB IDs 4I22 and 1OG5, however, the specific proteins were not identified in the available literature.[2] Given its chemical structure, interactions with other cellular targets, including kinases, cannot be ruled out without specific profiling data.

Q5: What are the recommended control experiments when using this compound?

A5: It is recommended to include the following controls in your experiments:

  • Vehicle Control: To control for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known, well-characterized FAS inhibitor (e.g., Orlistat, C75) to compare phenotypes.

  • Negative Control: A structurally similar but inactive analog of this compound, if available.

  • Cell Line Controls: Use multiple cell lines to determine if the observed effects are cell-type specific.

Experimental Protocols & Visualizations

Protocol: Fatty Acid Rescue Assay

This protocol is designed to determine if the cytotoxic or anti-proliferative effects of this compound are due to its on-target inhibition of Fatty Acid Synthase.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Palmitic acid (or other suitable fatty acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Prepare Palmitate-BSA Complex:

    • Prepare a stock solution of palmitic acid in ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free medium.

    • Warm both solutions to 37°C.

    • Slowly add the palmitic acid stock to the BSA solution while stirring to achieve the desired final concentration.

    • Incubate for 1 hour at 37°C to allow for complex formation.

    • Filter-sterilize the complex.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a dilution series of this compound.

    • In a parallel set of wells, co-treat cells with the this compound dilution series and the pre-determined optimal concentration of the palmitate-BSA complex.

    • Include appropriate controls: vehicle-only, palmitate-BSA complex only.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of palmitate. A rightward shift in the IC50 curve in the presence of palmitate indicates a rescue effect and confirms on-target activity.

Diagrams

FAS_Pathway cluster_0 Cytosol Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitate Palmitate FAS->Palmitate Fatty Acid Synthesis This compound This compound This compound->FAS Inhibition

Caption: On-target action of this compound on the Fatty Acid Synthesis pathway.

Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed q1 Does phenotype match known FAS inhibition? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No rescue_exp Perform Fatty Acid Rescue Assay off_target_path->rescue_exp rescue_q Is phenotype rescued? rescue_exp->rescue_q confirm_off_target Confirmed Off-Target Effect rescue_q->confirm_off_target No validate_on_target Validated On-Target Effect rescue_q->validate_on_target Yes

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Albaspidin AA for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Albaspidin AA. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a naturally occurring phloroglucinol derivative found in certain fern species, such as Dryopteris crassirhizoma[1]. It belongs to a class of phenolic compounds that often exhibit poor aqueous solubility[2]. This low solubility is a primary reason for its limited oral bioavailability, which can lead to insufficient plasma concentrations and variable results in preclinical and clinical studies. Enhancing its bioavailability is crucial for obtaining reliable and reproducible data on its therapeutic efficacy.

Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?

The main approaches focus on improving the solubility and dissolution rate of the compound. These strategies can be broadly categorized as:

  • Lipid-Based Formulations: These systems, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), can solubilize the lipophilic this compound and facilitate its absorption.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its dissolution rate[3][4][5][6].

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the this compound molecule, thereby increasing its aqueous solubility[7][8][9][10][11].

  • Particle Size Reduction: While a fundamental approach, reducing the particle size to the micro- or nanoscale can increase the surface area for dissolution.

Troubleshooting Guides

Lipid-Based Formulations (Nanoemulsions/SEDDS)

Problem: Low drug loading in the lipid formulation.

  • Possible Cause: Poor solubility of this compound in the selected oil phase.

  • Troubleshooting Steps:

    • Screen various lipid excipients: Systematically test the solubility of this compound in a range of oils (e.g., long-chain triglycerides like sesame oil, medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® RH40), and co-surfactants/solvents (e.g., Transcutol®, PEG 400).

    • Employ a co-solvent: The inclusion of a co-solvent can enhance the solubilizing capacity of the lipid phase.

    • Heating: Gently heating the mixture during preparation can improve the solubility of this compound, but be cautious of potential degradation.

Problem: The formulation is physically unstable (e.g., phase separation, creaming, or cracking).

  • Possible Cause: Imbalanced ratio of oil, surfactant, and co-surfactant.

  • Troubleshooting Steps:

    • Optimize the surfactant-to-oil ratio: A higher concentration of surfactant generally leads to a more stable nanoemulsion.

    • Adjust the co-surfactant concentration: The co-surfactant helps to further reduce interfacial tension and improve the flexibility of the interfacial film.

    • Refine the hydrophilic-lipophilic balance (HLB) value: The overall HLB of the surfactant blend should be optimized for the specific oil phase used.

Problem: Inconsistent in vivo results despite a stable formulation.

  • Possible Cause: Precipitation of this compound in the gastrointestinal tract upon dispersion.

  • Troubleshooting Steps:

    • Incorporate a precipitation inhibitor: Adding a small amount of a hydrophilic polymer (e.g., HPMC, PVP) to the formulation can help maintain a supersaturated state of the drug in the gut.

    • Assess formulation performance in biorelevant media: Test the dispersibility and stability of your formulation in simulated gastric and intestinal fluids (SGF and SIF) to better predict its in vivo behavior.

Solid Dispersions

Problem: The solid dispersion does not significantly improve the dissolution rate.

  • Possible Cause: The drug is not in an amorphous state within the polymer matrix.

  • Troubleshooting Steps:

    • Increase the polymer-to-drug ratio: A higher proportion of the hydrophilic carrier can better facilitate the amorphization of this compound.

    • Select a different polymer: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical. The polymer should have good miscibility with this compound.

    • Optimize the preparation method: For solvent evaporation, ensure the complete removal of the solvent. For hot-melt extrusion, adjust the temperature and screw speed to ensure proper mixing and melting.

Problem: The solid dispersion is physically unstable and recrystallizes over time.

  • Possible Cause: The chosen polymer is not effectively inhibiting the recrystallization of this compound.

  • Troubleshooting Steps:

    • Incorporate a secondary polymer: A combination of polymers can sometimes provide better stabilization.

    • Control storage conditions: Store the solid dispersion in a desiccator at a controlled temperature to minimize moisture uptake, which can act as a plasticizer and promote recrystallization.

Cyclodextrin Complexation

Problem: Low complexation efficiency.

  • Possible Cause: The cavity size of the cyclodextrin is not suitable for the this compound molecule.

  • Troubleshooting Steps:

    • Screen different cyclodextrins: Evaluate β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Optimize the preparation method: Techniques like kneading, co-evaporation, or freeze-drying can yield higher complexation efficiencies compared to simple physical mixing.

    • Adjust the pH: The ionization state of this compound can influence its inclusion into the cyclodextrin cavity. Experiment with different pH values of the aqueous solution during complexation.

Data Presentation

Table 1: Illustrative Example of this compound Solubility in Common Pharmaceutical Excipients

Excipient TypeExcipient NameSolubility of this compound (mg/mL) - Illustrative
Oils Sesame Oil5.2
Capryol™ 9012.5
Olive Oil4.8
Surfactants Tween® 8025.1
Kolliphor® RH4030.8
Labrasol®22.4
Co-solvents Transcutol® HP55.6
PEG 40042.3
Polymers PVP K30> 100 (in solid dispersion)
HPMC E5> 100 (in solid dispersion)
Soluplus®> 100 (in solid dispersion)
Cyclodextrins HP-β-CD15.7 (in aqueous solution)

Note: The values in this table are for illustrative purposes to guide excipient selection and are not based on experimentally determined data for this compound. Actual solubility should be determined experimentally.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension502.0250100
This compound Nanoemulsion3501.01750700
This compound Solid Dispersion2801.51400560
This compound-HP-β-CD Complex2001.01000400

Note: This table presents hypothetical data to illustrate the potential improvement in bioavailability with different formulation strategies. Actual pharmacokinetic parameters must be determined through in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the compound to a known volume of the excipient, followed by shaking at a constant temperature for 48 hours and subsequent quantification of the dissolved drug.

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-solvent to the oil phase and mix thoroughly.

  • Nanoemulsion Preparation:

    • Slowly add the oil phase mixture to the aqueous phase (e.g., deionized water) under constant stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).

    • Visually inspect for any signs of instability.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier:

    • Choose a hydrophilic polymer with good solubility in a volatile organic solvent (e.g., PVP K30, HPMC E5).

  • Preparation:

    • Dissolve both this compound and the selected polymer in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) in a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Post-Processing:

    • Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous nature of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Bioavailability_Enhancement_Workflow cluster_Problem Problem Identification cluster_Strategies Formulation Strategies cluster_Development Development & Optimization cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation Problem Poor In Vivo Bioavailability of this compound Lipid Lipid-Based Formulations (Nanoemulsions, SEDDS) Problem->Lipid Solid Solid Dispersions Problem->Solid Complex Cyclodextrin Complexation Problem->Complex Excipient Excipient Screening Lipid->Excipient Solid->Excipient Complex->Excipient Ratio Ratio Optimization Excipient->Ratio Method Method Development Ratio->Method PhysChem Physicochemical Analysis (DSC, XRPD, DLS) Method->PhysChem Dissolution Dissolution & Release Studies PhysChem->Dissolution PK Pharmacokinetic Studies (AUC, Cmax, Tmax) Dissolution->PK

Caption: Workflow for enhancing the bioavailability of this compound.

Signaling_Pathway_Troubleshooting cluster_Formulation Formulation Issue cluster_Cause Potential Cause cluster_Solution Troubleshooting Action Issue Low Drug Loading Cause1 Poor Solubility in Oil Issue->Cause1 Cause2 Incompatible Excipients Issue->Cause2 Solution1 Screen a Wider Range of Oils Cause1->Solution1 Solution2 Incorporate a Co-solvent Cause1->Solution2 Solution3 Optimize Surfactant/Co-surfactant Blend Cause2->Solution3

Caption: Troubleshooting logic for low drug loading in lipid formulations.

References

Technical Support Center: Method Refinement for Consistent Albaspidin AA Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AA. The focus is on achieving consistent and reliable bioactivity results, particularly when working with this compound as part of a complex natural extract from sources such as Dryopteris ferns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is a phloroglucinol derivative, a type of natural phenol. It is commonly found as a constituent in extracts from ferns of the Dryopteris genus.[1][2][3] These extracts often contain a variety of related phloroglucinol compounds.[1][3]

Q2: What are the reported bioactivities of this compound and related compounds?

Extracts of Dryopteris species containing this compound have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[3][4] Phloroglucinol compounds, in general, are known for these properties.

Q3: Why am I seeing inconsistent results in my bioactivity assays with this compound-containing extracts?

Inconsistency in bioactivity assays with natural product extracts can arise from several factors:

  • Variability in Extract Composition: The concentration of this compound and other bioactive compounds in Dryopteris extracts can vary depending on the plant's growing conditions, age, and the extraction method used.

  • Synergistic or Antagonistic Effects: The observed bioactivity may not be due to this compound alone but could be a result of its interaction with other compounds in the extract.

  • Experimental Variability: Inherent variability in biological assays, cell line maintenance, and reagent quality can contribute to inconsistent results.

Q4: How can I confirm the presence and relative amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a suitable method for identifying and quantifying this compound in a plant extract.[5] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) for more definitive identification.[3][4]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Low concentration of this compound in the extract. 1. Quantify this compound: Use HPLC to determine the concentration of this compound in your extract. 2. Optimize Extraction: Consider using different solvents or extraction techniques to increase the yield of phloroglucinols. Supercritical CO2 extraction has been reported for Dryopteris species.[1] 3. Increase Dose: Test a higher concentration of the extract in your assay.
Degradation of the active compound. 1. Storage: Store extracts in a cool, dark place, and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Handling: Prepare fresh dilutions of the extract for each experiment. Avoid repeated freeze-thaw cycles.
Assay insensitivity. 1. Positive Control: Ensure your positive control for the assay is working as expected. 2. Assay Type: Consider if the chosen assay is appropriate for the expected mechanism of action. For example, for antioxidant activity, multiple assays like DPPH and ABTS can be used for confirmation.[5]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inhomogeneous extract solution. 1. Solubility: Ensure the extract is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Gentle warming or sonication may help. 2. Vortexing: Vortex the stock solution and all dilutions thoroughly before each use.
Cell culture inconsistencies. 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate. 3. Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations.
Pipetting errors. 1. Calibrated Pipettes: Regularly calibrate your pipettes. 2. Technique: Use proper pipetting techniques to ensure accuracy and precision.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High concentration of cytotoxic compounds. 1. Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range of your extract. 2. Fractionation: Consider fractionating the crude extract to isolate this compound and test the activity of the purified compound or simpler fractions.
Solvent toxicity. 1. Vehicle Control: Include a vehicle control (solvent only) in your experiments to ensure the observed cytotoxicity is not due to the solvent. 2. Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%.
Contamination. 1. Sterility: Ensure your extract is sterile-filtered before adding it to cell cultures. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.

Quantitative Data Summary

The following tables summarize reported bioactivity data for extracts from Dryopteris species, which are known to contain this compound. Note that these values represent the activity of the entire extract and not purified this compound.

Table 1: Antioxidant Activity of Dryopteris Extracts

Plant Species Extract Type Assay IC50 Value (µg/mL)
Verbascum nubicumMethanolDPPH50
Verbascum nubicumButanol FractionDPPH43.6

Data from[5]

Table 2: Cytotoxicity of Dryopteris juxtapostia Extracts

| Extract Type | Concentration (µg/mL) | % Mortality | | :--- | :--- | :--- | :--- | | Root Dichloromethane | 1000 | 100 | | Root Dichloromethane | 100 | 76 | | Root Dichloromethane | 10 | 10 | | Shoot Dichloromethane | 1000 | 83 | | Shoot Dichloromethane | 100 | 43 | | Shoot Dichloromethane | 10 | 6 |

Data from[3]

Experimental Protocols

A detailed experimental protocol for assessing the in vitro anti-inflammatory activity of a plant extract is provided below as an example.

Protocol: Inhibition of Albumin Denaturation Assay

This assay is a common in vitro method to screen for anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test extract (dissolved in a suitable solvent, e.g., DMSO)

  • Aspirin (as a standard drug)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare a stock solution of the test extract and the standard drug (Aspirin).

  • In separate tubes, add 0.5 mL of the BSA solution.

  • To these tubes, add 0.1 mL of the test extract or standard drug at various concentrations. For the control, add 0.1 mL of the vehicle solvent.

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

experimental_workflow cluster_extraction Plant Material & Extract Preparation cluster_analysis Chemical Analysis cluster_bioassay Bioactivity Screening plant Dryopteris spp. extraction Extraction (e.g., Methanol) plant->extraction hplc HPLC/LC-MS Analysis extraction->hplc quant Quantification of This compound hplc->quant antioxidant Antioxidant Assays (DPPH, ABTS) quant->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) quant->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) quant->cytotoxicity

Caption: General workflow for bioactivity screening of this compound-containing extracts.

signaling_pathway cluster_inflammation Inflammatory Response cluster_inhibition Inhibition by Phloroglucinols stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines albaspidin This compound (Phloroglucinol) albaspidin->nfkb Inhibition

Caption: Plausible anti-inflammatory signaling pathway for this compound.

References

Validation & Comparative

Unveiling the Anticancer Potential of Albaspidin AA and its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the natural compound Albaspidin AA, a bicyclic phloroglucinol derivative, and its related compounds are emerging as promising candidates. This guide offers a comparative analysis of the available experimental data on the anticancer activity of this compound and other bicyclic phloroglucinols, providing valuable insights for researchers, scientists, and drug development professionals.

While specific quantitative data for this compound remains limited in publicly accessible research, preliminary studies indicate its potential to inhibit the growth of human cancer cells. A study on newly synthesized this compound derivatives showed a notable inhibitory effect on human liver cancer (BEL-7407) and gastric cancer (MGC80-3) cells. This guide supplements this initial finding with a broader look at the well-documented anticancer properties of the bicyclic phloroglucinol class of compounds, offering a predictive cross-validation of this compound's potential activity.

Comparative Cytotoxicity of Bicyclic Phloroglucinol Derivatives

The cytotoxic effects of various bicyclic phloroglucinol derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct IC50 values for this compound are not yet available in the reviewed literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phloroglucinol Derivative C2MCF-7 (Breast Cancer)18.49[1][2]
PhloroglucinolHT-29 (Colon Cancer)~50 µg/mL (~396 µM)[3]
Dioxinodehydroeckol (Phloroglucinol Derivative)MCF-7 (Breast Cancer)Dose-dependent inhibition[4]
BicyclolHepG2 (Liver Cancer)Dose-dependent inhibition[5]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Bicyclic phloroglucinols primarily exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.

Apoptosis Induction:

Studies on phloroglucinol and its derivatives have consistently demonstrated their ability to trigger apoptosis in cancer cells. For instance, phloroglucinol treatment of HT-29 colon cancer cells leads to characteristic apoptotic changes, including the activation of caspases-3 and -8, and alterations in the expression of Bcl-2 family proteins[3][6]. Similarly, a derivative of phloroglucinol, dioxinodehydroeckol, induced apoptosis in MCF-7 breast cancer cells through the activation of caspases-3 and -9 and the cleavage of PARP[4]. This suggests that this compound likely shares this pro-apoptotic mechanism.

Cell Cycle Arrest:

In addition to inducing apoptosis, bicyclic phloroglucinols can arrest the cell cycle, preventing cancer cells from proliferating. Phloroglucinol has been shown to induce cell cycle arrest at the G0/G1 phase in HT-29 cells[7]. Another phloroglucinol derivative, dieckol, caused G2/M phase arrest in both MCF-7 and SK-BR-3 breast cancer cell lines[8]. Bicyclol, a synthetic bicyclic compound, induced G1 phase arrest in HepG2 liver cancer cells[5].

Modulation of Signaling Pathways

The anticancer activities of bicyclic phloroglucinols are underpinned by their ability to modulate key signaling pathways involved in cancer cell growth and survival. The primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

Phloroglucinol has been shown to inhibit the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling pathways in HT-29 colon cancer cells[9][10]. The inhibition of these pathways disrupts critical cellular processes such as cell growth, proliferation, and survival. Bicyclol also demonstrated inhibition of the PI3K/Akt and Ras/Raf/MEK/ERK pathways in HepG2 cells[5].

Bicyclic_Phloroglucinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation mTOR->Survival Albaspidin_AA This compound & Bicyclic Phloroglucinols Albaspidin_AA->Ras Inhibits Albaspidin_AA->PI3K Inhibits

Caption: Signaling pathways modulated by bicyclic phloroglucinols.

Experimental Protocols

Standard methodologies are employed to assess the anticancer activity of these compounds. Below are outlines of the key experimental protocols.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Add_Compound Add varying concentrations of this compound derivative Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: General workflow for an MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).

Apoptosis_Assay_Workflow Treat_Cells Treat cancer cells with This compound derivative Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify viable, early apoptotic, late apoptotic, and necrotic cells Analyze_FCM->Quantify_Apoptosis Cell_Cycle_Analysis_Workflow Treat_Cells_CC Treat cancer cells with This compound derivative Harvest_Fix_Cells Harvest and fix cells (e.g., with ethanol) Treat_Cells_CC->Harvest_Fix_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Harvest_Fix_Cells->Stain_DNA Analyze_FCM_CC Analyze by Flow Cytometry Stain_DNA->Analyze_FCM_CC Determine_Phases Determine percentage of cells in G0/G1, S, and G2/M phases Analyze_FCM_CC->Determine_Phases

References

Safety Operating Guide

Navigating the Safe Disposal of Albaspidin AA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) is Non-Negotiable

Before handling Albaspidin AA, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from contamination.

  • Closed-Toe Shoes: To safeguard against spills.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, solution, or contaminated materials).

For Small Quantities of Solid this compound:

  • Collection: Carefully sweep the solid material into a designated chemical waste container. Avoid generating dust.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

For this compound Solutions:

  • Solvent Compatibility: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol[1].

  • Waste Collection: Collect the this compound solution in a compatible, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used, and the estimated concentration.

  • Storage and Disposal: Store in the satellite accumulation area and arrange for EHS pickup.

For Contaminated Materials (e.g., pipette tips, paper towels):

  • Segregation: Place all materials contaminated with this compound into a designated solid hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Manage the container as solid hazardous waste for EHS collection.

Important Considerations:

  • Do Not Drain Dispose: Hazardous chemicals like this compound should never be poured down the drain[2].

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for chemical waste disposal, as requirements can vary[2][3].

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated in the laboratory[2].

Quantitative Data for Waste Management

To facilitate proper disposal and documentation, maintain a log of this compound waste generated. This information is crucial for EHS personnel to handle the waste appropriately.

Waste Stream IDDate GeneratedChemical NameQuantity (g or mL)Concentration (if applicable)Waste Type (Solid/Liquid)Container IDDisposal Date
This compound

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Albaspidin_AA_Disposal_Workflow start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Debris waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Personal protective equipment for handling Albaspidin AA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Albaspidin AA in a laboratory setting. The following procedures are based on best practices for handling related phloroglucinol derivatives and general chemical safety protocols. It is imperative to obtain and review the specific Safety Data Sheet (SDS) for this compound from your supplier before commencing any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Conforming to ANSI Z87.1 standards to protect against splashes and airborne particles.
Skin/Body Chemical-resistant laboratory coat or gown.Should be long-sleeved with a solid front and tight-fitting cuffs to prevent skin contact.[1]
Full-length pants and closed-toe, closed-heel shoes.To protect the lower body from spills. Leather or canvas shoes are not recommended as they can absorb chemicals.[2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Disposable nitrile gloves offer good short-term protection.[3] For prolonged contact or when handling concentrated solutions, consider double-gloving.[1] Always inspect gloves for tears or punctures before use.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols.[4] If engineering controls are insufficient, a respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review this compound SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace/Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment as detailed in the table above.[1][4]

    • Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[4]

  • Handling:

    • When weighing the solid compound, do so carefully to avoid creating dust.

    • If preparing a solution, add this compound to the solvent slowly. This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[5]

    • Keep containers tightly closed when not in use.[4]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of waste materials according to the disposal plan outlined below.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedures:

Waste Type Disposal Container Disposal Procedure
Solid this compound Waste Labeled, sealed, and compatible waste container.Collect unused or contaminated solid this compound in a designated, clearly labeled waste container.
Liquid Waste (Solutions) Labeled, compatible solvent waste container.Collect solutions containing this compound in a designated solvent waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, vials) Labeled solid waste container.Dispose of all contaminated disposable labware in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Labeled solid waste container.Place contaminated gloves and other disposable PPE in a sealed bag before disposing of them in the designated solid chemical waste container.[1]

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the chemical name and hazard information.

  • Do not overfill waste containers.[6]

  • Follow all institutional and local regulations for chemical waste disposal.[6]

  • If you have any doubts about the proper disposal procedure, consult your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. Ventilate the area.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Wash the spill site after material pickup is complete.[4] For large spills, contact your institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.